REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:7][N:6](C(OCC)=O)[CH2:5][CH:4]1[NH:13][CH3:14]>O>[OH:1][CH2:2][CH:3]1[CH2:7][NH:6][CH2:5][CH:4]1[NH:13][CH3:14]
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
OCC1C(CN(C1)C(=O)OCC)NC
|
Name
|
Ba(OH)2.8H2O
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The BaCO3 is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
FILTRATION
|
Details
|
The dioxane solutions are filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
OCC1C(CNC1)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |